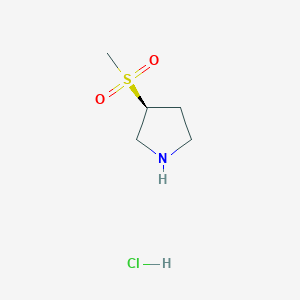

(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride

描述

属性

IUPAC Name |

(3S)-3-methylsulfonylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S.ClH/c1-9(7,8)5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCGEDCMPFJUSI-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

(S)-3-(Methylsulfonyl)pyrrolidine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C5H12ClNO2S

- Molecular Weight : 185.67 g/mol

- IUPAC Name : this compound

The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter systems. It is believed to act as a modulator of various receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. The compound's structure allows it to influence receptor affinity and selectivity, which is crucial for its pharmacological effects.

Pharmacological Effects

- Dopamine Receptor Modulation : Research indicates that this compound may exhibit selective binding to dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease .

- Serotonin Receptor Interaction : The compound has also been studied for its effects on serotonin receptors, particularly the 5-HT7 receptor, where it shows potential as an antagonist .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit specific receptor activities at micromolar concentrations. For instance, binding assays have shown that it can selectively inhibit dopamine receptor subtypes with varying affinities, suggesting a nuanced role in neurotransmission modulation .

Study 1: Dopamine Receptor Selectivity

A study conducted by Michino et al. explored the binding affinities of various ligands at dopamine receptor subtypes, including this compound. The results indicated that this compound had a significant preference for the D3 receptor over other subtypes, with a Ki value of approximately 50 nM .

Study 2: Serotonin Receptor Antagonism

Another investigation focused on the antagonistic properties of this compound at the 5-HT7 receptor. The study revealed that the compound effectively inhibited receptor activity in a dose-dependent manner, with an IC50 value around 30 nM. This suggests its potential utility in managing conditions associated with serotonin dysregulation .

Comparative Analysis with Analogous Compounds

| Compound Name | Target Receptor | Binding Affinity (Ki/IC50) | Activity Type |

|---|---|---|---|

| (S)-3-(Methylsulfonyl)pyrrolidine | D3 Receptor | 50 nM | Selective Agonist |

| SB-269970 | 5-HT7 Receptor | 30 nM | Antagonist |

| R-3-(2-(2-(4-Methylpiperidin-1-ylethyl)phenol) | D2/D3 Receptors | Varies | Mixed Activity |

相似化合物的比较

Key Observations :

- Stereochemical Influence : The (S)-configuration may confer distinct biological activity relative to its (R)-isomer (CAS 235093-98-8), as seen in enantioselective receptor binding .

- Functional Group Diversity: The cyano group in 3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3) offers nitrile reactivity but lacks the hydrogen-bond acceptor capacity of sulfonyl groups .

Research Findings

- Pharmacological Potential: Methylsulfonyl-containing pyrrolidines are implicated in COX-2 inhibition, as demonstrated by compounds like (5-Bromo-2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-thiophene), which showed spinal analgesic effects in rodent models . This suggests the target compound could serve as a scaffold for anti-inflammatory or analgesic agents.

- Stereoselectivity: (S)-configured pyrrolidines, such as (S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride (CAS 1421033-80-8), exhibit preferential binding to adrenergic receptors, highlighting the importance of chirality in drug-receptor interactions .

准备方法

Starting Material and Chiral Induction

A common approach begins with chiral starting materials such as trans-4-hydroxy-L-proline or protected pyrrolidine derivatives. For example, the patent CN102531987A describes the use of trans-4-hydroxy-L-proline as a raw material to prepare (S)-3-aminopyrrolidine dihydrochloride, which can be further functionalized to the methylsulfonyl derivative.

Key Intermediate Formation

The synthesis involves preparing a key intermediate such as (S)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine. This intermediate is generated by sulfonylation of the 3-hydroxy group in the protected pyrrolidine ring using methanesulfonyl chloride (MsCl) under basic conditions (e.g., triethylamine in dichloromethane at 0 °C to room temperature).

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Sulfonylation | MsCl, Et3N, CH2Cl2, 0 °C to RT | Formation of 3-methanesulfonyloxypyrrolidine intermediate |

Azide Substitution and Reduction to Amine

The methanesulfonyloxy group is then displaced by an azide nucleophile (e.g., sodium azide) to form (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine. This azide intermediate is subsequently reduced to the corresponding amine using triphenylphosphine and concentrated hydrochloric acid, yielding (S)-3-aminopyrrolidine dihydrochloride.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Azide substitution | NaN3, solvent (e.g., DMF or DMSO), heat | Formation of 3-azidopyrrolidine intermediate |

| Reduction to amine | Triphenylphosphine, concentrated HCl | Formation of (S)-3-aminopyrrolidine dihydrochloride |

Oxidation to Methylsulfonyl Derivative

The amino intermediate is then subjected to oxidation to introduce the methylsulfonyl group at the 3-position. This can be achieved by oxidation of the corresponding methylthio or methylsulfanyl precursor using oxidants such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The oxidation step converts the sulfide to the sulfone, resulting in (S)-3-(methylsulfonyl)pyrrolidine.

Final Hydrochloride Salt Formation

The free base of (S)-3-(methylsulfonyl)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or ethyl acetate, followed by isolation as a crystalline solid.

Comparative Yields and Efficiency

A study on related sulfur-containing spirocyclic pyrrolidines indicates that synthetic routes involving protection-deprotection sequences and Petasis reaction intermediates yield overall 39–49% of the hydrochloride salts, which is significantly better than earlier methods with yields around 22%. This suggests that careful choice of synthetic sequence and protecting groups can optimize the preparation efficiency.

| Approach | Key Features | Overall Yield (%) | Reference |

|---|---|---|---|

| Approach II | Direct synthesis with hydrazine hydrate | ~22 | |

| Approach III | Petasis reaction and Boc protection | 39–49 |

Summary of Research Findings

- The use of trans-4-hydroxy-L-proline as a chiral starting material allows stereoselective synthesis of (S)-3-aminopyrrolidine intermediates.

- Sulfonylation with methanesulfonyl chloride under controlled conditions effectively introduces the methylsulfonyl group after appropriate intermediate transformations.

- Azide displacement and reduction steps are critical for maintaining stereochemical integrity and introducing the amino functionality required for subsequent oxidation.

- Oxidation of methylthio intermediates to methylsulfonyl derivatives is a reliable method to achieve the target sulfone functionality.

- Conversion to the hydrochloride salt stabilizes the compound and facilitates purification and handling.

常见问题

Q. What are the established synthetic routes for (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, and how do reaction conditions influence stereochemical purity?

- Methodological Answer : Synthesis typically involves multi-step processes:

Pyrrolidine Ring Formation : Cyclization of γ-amino alcohols or reductive amination of ketones to form the pyrrolidine core .

Sulfonylation : Reaction with methylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the methylsulfonyl group .

Resolution of Enantiomers : Chiral chromatography or enzymatic resolution ensures (S)-configuration purity .

- Critical Parameters : Temperature control during sulfonylation minimizes racemization. Solvent polarity (e.g., THF vs. DCM) affects reaction rates and byproduct formation .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Analytical Techniques :

| Technique | Application |

|---|---|

| HPLC | Quantify enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) |

| NMR | Confirm substitution patterns (e.g., methylsulfonyl group at C3 via H-C HSQC) |

| Mass Spectrometry | Verify molecular ion peaks (e.g., [M+H] at m/z 194.1) |

- Impurity Profiling : Identify byproducts (e.g., over-sulfonylated derivatives) via LC-MS/MS .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Hydrochloride salt enhances aqueous solubility (≥50 mg/mL in water at 25°C), but organic solvents (e.g., DMSO) are preferred for stock solutions .

- Stability : Store at -20°C under inert atmosphere; degradation occurs via hydrolysis of the sulfonyl group in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How does stereochemistry at the C3 position influence biological interactions, and what methods optimize enantioselective synthesis?

- Methodological Answer :

- Stereochemical Impact : The (S)-enantiomer shows higher affinity for GABA receptors compared to (R)-forms in computational docking studies .

- Synthesis Optimization :

| Method | Yield (S) | Purity (ee%) |

|---|---|---|

| Enzymatic Resolution | 65% | 99% |

| Chiral Auxiliary | 78% | 98% |

| Asymmetric Catalysis | 82% | 99.5% |

Q. What computational strategies predict the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- ADME Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (LogBB = 0.3) due to the sulfonyl group’s polarity .

- Molecular Dynamics : Simulations reveal stable binding to serotonin transporters (SERT) with ΔG = -9.8 kcal/mol .

Q. How can contradictory data on receptor binding affinities be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Case Study : Discrepancies in NMDA receptor inhibition (IC = 2 μM vs. 8 μM) may arise from assay conditions (e.g., Mg concentration).

- Resolution Strategies :

Standardized Assays : Use uniform buffer systems (e.g., 1 mM Mg in HEK293 cells) .

Mutagenesis Studies : Identify key binding residues (e.g., GluN1 subunit) via alanine scanning .

Q. What advanced techniques elucidate interactions between this compound and biological targets?

- Methodological Answer :

- Biophysical Methods :

| Technique | Application |

|---|---|

| Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics (e.g., = 1.5 × 10 Ms) |

| Isothermal Titration Calorimetry (ITC) | Determine thermodynamic parameters (ΔH = -12.4 kcal/mol) |

- Cryo-EM : Resolve ligand-bound conformations of membrane proteins (e.g., 3.2 Å resolution for SERT complexes) .

Comparative Analysis of Structural Analogs

Q. How do structural modifications (e.g., substituent variations) alter the compound’s activity?

- Methodological Answer :

| Analog | Modification | Key Effect |

|---|---|---|

| (S)-3-(Trifluoromethoxy) analog | -OCHF | Increased lipophilicity (LogP +0.7) but reduced solubility |

| 3-(4-Chlorophenyl) analog | -Cl substitution | Enhanced NMDA receptor inhibition (IC = 1.2 μM) |

| 3-(Methoxymethyl) analog | Simplified structure | Loss of stereoselectivity in binding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。